molecular formula C13H8N4O B1664417 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile CAS No. 144978-82-5

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No. B1664417
M. Wt: 236.23 g/mol
InChI Key: DXVJRTIPBNBLLB-BJMVGYQFSA-N
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Description

“2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile” is a chemical compound with the formula C13H8N4O. It has a net charge of 0, an average mass of 236.229, and a mono-isotopic mass of 236.06981 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H8N4O/c14-6-10 (13 (17)11 (7-15)8-16)5-9-1-3-12 (18)4-2-9/h1-5,18H,17H2 . The SMILES representation is C1=CC (=CC=C1C=C (C#N)C (=C (C#N)C#N)N)O .

Scientific Research Applications

Metabolic Studies and Immunomodulation

A significant area of study involving 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile derivatives is their metabolic pathways and potential immunomodulatory effects. Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated them for their lymphocyte-decreasing effect and immunosuppressive impact on rat skin allograft. The study highlighted the specific configurations and substituents essential for potent immunosuppressive activity, indicating potential applications in organ transplantation and other medical treatments requiring immune system modulation (Kiuchi et al., 2000).

Antihypertensive and Antimalarial Research

The derivatives of 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile have also been explored for their antihypertensive and antimalarial properties. Cassidy et al. (1992) synthesized a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols and tested their oral antihypertensive activity, finding certain compounds with branched alkyl or branched alkylamino groups to be particularly effective (Cassidy et al., 1992). Werbel et al. (1986) prepared a series of compounds with significant antimalarial activity against Plasmodium berghei in mice, suggesting clinical potential for these compounds (Werbel et al., 1986).

Neuropharmacological Investigations

The derivatives of 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile have been assessed for their neuropharmacological effects as well. Kaminski et al. (2001) investigated the effects of AMPA and GABA(B) receptor antagonists in rats with a genetic form of absence epilepsy, shedding light on the potential therapeutic applications of these compounds in the treatment of generalized absence epilepsy (Kaminski et al., 2001).

properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O/c14-6-10(13(17)11(7-15)8-16)5-9-1-3-12(18)4-2-9/h1-5,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVJRTIPBNBLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=C(C#N)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017214
Record name Tyrphostin A 48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

CAS RN

144978-82-5
Record name Tyrphostin A 48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

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